(2E)-2-(3-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylidene group, and a thiazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its thiazolotriazine core, which imparts distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s complex structure allows for a broader range of interactions and applications.
Properties
Molecular Formula |
C13H8ClN3O2S |
---|---|
Molecular Weight |
305.74 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C13H8ClN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-3-2-4-9(14)5-8/h2-6H,1H3/b10-6+ |
InChI Key |
XONACZWVVJTRKS-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=NC1=O |
Origin of Product |
United States |
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